alpha-Phenylaziridine-1-ethanol
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Overview
Description
It is a colorless, oily liquid primarily used in scientific research applications. The compound has a molecular weight of 163.22 g/mol and is known for its high reactivity.
Chemical Reactions Analysis
1-Aziridineethanol, alpha-phenyl- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Oxidation and Reduction:
Substitution Reactions: The aziridine ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Aziridineethanol, alpha-phenyl- is used in various scientific research applications, including:
Synthesis of Chiral Amino Acids and Peptides: The compound is used as a building block in the synthesis of chiral amino acids and peptides.
Development of New Drugs and Pharmaceuticals: It is used in the development of new drugs and pharmaceuticals due to its high reactivity and ability to form covalent bonds with target molecules.
Organic Synthesis: The compound is used as a reagent in organic synthesis and as a building block in the production of polymers.
Mechanism of Action
The mechanism of action of 1-Aziridineethanol, alpha-phenyl- is not well understood. it is believed to act as a nucleophile, attacking electrophilic centers in the target molecule. This leads to the formation of covalent bonds between the target molecule and the 1-Aziridineethanol, alpha-phenyl-, resulting in the desired product. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine.
Comparison with Similar Compounds
1-Aziridineethanol, alpha-phenyl- is unique due to its high reactivity and ability to form covalent bonds with target molecules. Similar compounds include:
1-Aziridineethanol: A related compound with similar reactivity but lacking the phenyl group.
2-(1-Aziridinyl)ethanol: Another similar compound with a different substitution pattern on the aziridine ring.
These compounds share some chemical properties but differ in their specific reactivity and applications.
Properties
CAS No. |
17918-11-5 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-1-phenylethanol |
InChI |
InChI=1S/C10H13NO/c12-10(8-11-6-7-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
InChI Key |
LYWIFGDFJLWXHK-UHFFFAOYSA-N |
SMILES |
C1CN1CC(C2=CC=CC=C2)O |
Canonical SMILES |
C1CN1CC(C2=CC=CC=C2)O |
17918-11-5 15591-40-9 |
|
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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